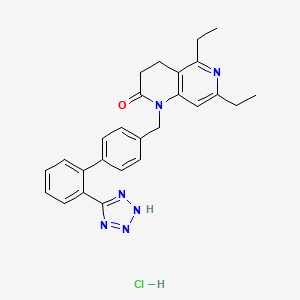

ZD 7155(hydrochloride)

描述

属性

IUPAC Name |

5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGGAAHTUXEGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431372 | |

| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146709-78-6 | |

| Record name | 5,7-Diethyl-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-1,6-naphthyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZD 7155 (hydrochloride): A Technical Guide to its AT1 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of ZD 7155 (hydrochloride), a potent and selective antagonist for the Angiotensin II Type 1 (AT1) receptor. The information herein is curated for professionals in pharmacology and drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Core Data Presentation: AT1 Receptor Binding Affinity

ZD 7155 (hydrochloride) demonstrates high affinity for the AT1 receptor. Quantitative analysis from competitive radioligand binding assays has established its inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Parameter | Value | Species | Tissue Source | Radioligand |

| ZD 7155 (hydrochloride) | IC50 | 3.8 nM | Guinea Pig | Adrenal Gland Membranes | [¹²⁵I]-angiotensin II |

Table 1: Quantitative Binding Affinity of ZD 7155 (hydrochloride) for the AT1 Receptor. The IC50 value indicates the concentration of ZD 7155 required to displace 50% of the radiolabeled angiotensin II from the AT1 receptors in vitro.

Experimental Protocols: Radioligand Binding Assay

The determination of the AT1 receptor binding affinity for ZD 7155 is achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (ZD 7155) to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the IC50 value of ZD 7155 (hydrochloride) for the AT1 receptor.

Materials:

-

Receptor Source: Membranes prepared from guinea pig adrenal glands, known to express the AT1 receptor.

-

Radioligand: [¹²⁵I]-angiotensin II, a high-affinity radiolabeled agonist for the AT1 receptor.

-

Test Compound: ZD 7155 (hydrochloride) at various concentrations.

-

Assay Buffer: A suitable buffer to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan) to determine the level of non-specific binding of the radioligand.

-

Apparatus: 96-well plates, filtration device (e.g., cell harvester), glass fiber filters, and a gamma counter.

Methodology:

-

Membrane Preparation:

-

Homogenize the guinea pig adrenal glands in a lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Total Binding Wells: Add a known amount of the membrane preparation, a fixed concentration of [¹²⁵I]-angiotensin II, and the assay buffer.

-

Non-specific Binding Wells: Add the membrane preparation, [¹²⁵I]-angiotensin II, and a saturating concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).

-

Competition Binding Wells: Add the membrane preparation, [¹²⁵I]-angiotensin II, and serial dilutions of ZD 7155 (hydrochloride).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).

-

-

Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration.

-

Determine the IC50 value, which is the concentration of ZD 7155 that inhibits 50% of the specific binding of [¹²⁵I]-angiotensin II, by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Experimental Workflow

Figure 1: Workflow of the competitive radioligand binding assay.

AT1 Receptor Signaling Pathway

The Angiotensin II Type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the renin-angiotensin system.[1] Its activation by angiotensin II initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.[2][3] ZD 7155, as a competitive antagonist, blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting these downstream signaling events.[1]

Figure 2: Simplified AT1 receptor signaling pathway and its inhibition.

References

ZD 7155 (hydrochloride): A Comprehensive Technical Profile on Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of ZD 7155 (hydrochloride), a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to support research and development efforts in cardiovascular and related therapeutic areas.

Core Compound Properties

ZD 7155 is a non-peptide, competitive antagonist of the AT1 receptor.[1][2] It is a precursor to the clinically used antihypertensive drug, candesartan, and shares the characteristic biphenyl-tetrazole scaffold common to many Angiotensin II Receptor Blockers (ARBs).[1] ZD 7155 is noted for being more potent and having a longer duration of action than the prototypical AT1 antagonist, losartan.[1][2]

Quantitative Selectivity Profile

The selectivity of a pharmacological agent is paramount to its therapeutic efficacy and safety profile. ZD 7155 demonstrates high affinity and selectivity for the human Angiotensin II Type 1 (AT1) receptor. The following table summarizes the available quantitative data on its binding affinity.

| Receptor Target | Ligand | Assay Type | Tissue/Cell Source | Parameter | Value | Reference |

| Angiotensin II Type 1 (AT1) | ZD 7155 (hydrochloride) | Radioligand Displacement | Guinea pig adrenal gland membranes | IC50 | 3.8 nM | [2] |

| Angiotensin II Type 2 (AT2) | Angiotensin II Receptor Blockers (ARBs) in general (excluding losartan) | Not Specified | Not Specified | Fold Selectivity (AT1 vs. AT2) | >10,000 | [1] |

Mechanism of Action and Signaling Pathway

ZD 7155 exerts its pharmacological effects by competitively blocking the binding of Angiotensin II to the AT1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a signaling cascade leading to vasoconstriction, aldosterone secretion, and cellular growth and proliferation. By inhibiting this interaction, ZD 7155 effectively mitigates these downstream effects.

The binding of Angiotensin II to the AT1 receptor primarily activates the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological responses associated with Angiotensin II, including smooth muscle contraction.

Below is a diagram illustrating the AT1 receptor signaling pathway and the inhibitory action of ZD 7155.

Experimental Protocols

The determination of the selectivity profile of compounds like ZD 7155 relies on robust and well-defined experimental methodologies. The following sections detail the principles behind the key assays used to characterize its binding affinity.

Radioligand Binding Assay (Competition)

This assay is a cornerstone for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant for inhibition (Ki) of ZD 7155 at the AT1 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues endogenously or recombinantly expressing the AT1 receptor (e.g., guinea pig adrenal gland membranes).

-

Radioligand: A high-affinity radiolabeled ligand for the AT1 receptor, such as [125I]-Angiotensin II.

-

Test Compound: ZD 7155 (hydrochloride) at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., unlabeled Angiotensin II) to determine non-specific binding.

-

Assay Buffer: A buffer solution optimized for receptor binding.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Methodology Workflow:

Data Analysis: The IC50 value is determined from the concentration-response curve. The Ki value, which represents the binding affinity of the competing ligand, is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand.

Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring a biological response downstream of receptor binding.

Objective: To confirm the antagonistic activity of ZD 7155 at the AT1 receptor.

Example Assay: Calcium Mobilization Assay

Principle: This assay measures changes in intracellular calcium concentration following receptor activation. As AT1 receptor activation leads to an increase in intracellular calcium, an antagonist will block this effect.

Materials:

-

Cell Line: A cell line stably expressing the AT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Agonist: Angiotensin II.

-

Test Compound: ZD 7155 (hydrochloride).

-

Calcium-sensitive Fluorescent Dye: (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.

Methodology Workflow:

Data Analysis: The ability of ZD 7155 to inhibit the Angiotensin II-induced increase in fluorescence is quantified. The results are typically expressed as a dose-dependent inhibition, from which an IC50 value for the functional antagonism can be derived.

Conclusion

ZD 7155 (hydrochloride) is a highly potent and selective competitive antagonist of the Angiotensin II Type 1 receptor. Its high affinity for the AT1 receptor, coupled with its significant selectivity over the AT2 receptor, underscores its utility as a valuable research tool for investigating the renin-angiotensin system and as a precursor in the development of clinically effective antihypertensive agents. The experimental protocols outlined in this guide provide a framework for the continued characterization of ZD 7155 and other novel AT1 receptor antagonists.

References

The Structure-Activity Relationship of ZD7155 (hydrochloride): A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Potent Angiotensin II Type 1 Receptor Antagonist

ZD7155, a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, has played a pivotal role in the development of antihypertensive therapeutics. As a precursor to the clinically successful drug candesartan, understanding the structure-activity relationship (SAR) of ZD7155 and its analogs provides crucial insights for researchers, scientists, and drug development professionals in the ongoing quest for novel and improved cardiovascular agents. This technical guide synthesizes the core principles of ZD7155's interaction with the AT1 receptor, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its evaluation.

Core Concepts: Mechanism of Action and Pharmacological Profile

ZD7155 exerts its therapeutic effect by competitively blocking the AT1 receptor, a key component of the renin-angiotensin system (RAS).[1][2] Angiotensin II, the primary effector of the RAS, mediates its physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, through the AT1 receptor. By inhibiting the binding of angiotensin II to the AT1 receptor, ZD7155 effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.

ZD7155 is recognized for its high affinity and selectivity for the AT1 receptor. In vitro studies have demonstrated its potent ability to displace radiolabeled angiotensin II from its binding site. Notably, ZD7155 is a precursor to candesartan, which is formed in vivo and exhibits even more potent and insurmountable antagonism at the AT1 receptor.[3]

Quantitative Structure-Activity Relationship Data

The potency and selectivity of ZD7155 and related compounds are highly dependent on their molecular structure. The following table summarizes key quantitative data for ZD7155 and other prominent AT1 receptor antagonists, providing a comparative overview of their binding affinities.

| Compound | IC50 (nM) | pKi | Receptor Source | Radioligand | Reference |

| ZD7155 | 3.8 | - | Guinea pig adrenal gland membranes | [¹²⁵I]-angiotensin II | Not specified in search results |

| Candesartan | - | 8.61 ± 0.21 | Cloned wild type AT1 receptors in COS-7 cells | [³H]-Angiotensin II | [1][2][4] |

| Losartan | - | 7.17 ± 0.07 | Cloned wild type AT1 receptors in COS-7 cells | [³H]-Angiotensin II | [1][2][4] |

| Telmisartan | - | 8.19 ± 0.04 | Cloned wild type AT1 receptors in COS-7 cells | [³H]-Angiotensin II | [1][2][4] |

| Valsartan | - | 7.65 ± 0.12 | Cloned wild type AT1 receptors in COS-7 cells | [³H]-Angiotensin II | [1][2][4] |

Experimental Protocols

The characterization of ZD7155 and its analogs relies on a suite of in vitro and in vivo experimental protocols designed to assess their pharmacological properties.

In Vitro Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the AT1 receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the AT1 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the AT1 receptor (e.g., guinea pig adrenal gland membranes, cloned wild type AT1 receptors expressed in COS-7 cells).

-

Radioligand: A radiolabeled form of an AT1 receptor ligand, such as [¹²⁵I]-angiotensin II or [³H]-angiotensin II.

-

Test Compound: ZD7155 or its analogs at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., unlabeled angiotensin II or losartan) to determine non-specific binding.

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A system to separate bound from free radioligand (e.g., glass fiber filters and a vacuum manifold).

-

Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.

Procedure:

-

Incubation: Receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer to allow for competitive binding to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Measurement of Angiotensin II-Induced Pressor Response

This in vivo assay assesses the functional antagonism of an AT1 receptor blocker on the physiological effects of angiotensin II.

Objective: To evaluate the ability of a test compound to inhibit the increase in blood pressure (pressor response) induced by the administration of angiotensin II in a live animal model.

Animal Model: Typically, conscious, normotensive rats are used.

Procedure:

-

Animal Preparation: Rats are anesthetized, and catheters are implanted in a carotid artery (for blood pressure measurement) and a jugular vein (for drug and angiotensin II administration). The animals are allowed to recover from surgery.

-

Baseline Measurement: Baseline blood pressure is recorded.

-

Angiotensin II Challenge: A bolus injection or infusion of angiotensin II is administered, and the resulting increase in blood pressure is measured.

-

Test Compound Administration: The test compound (e.g., ZD7155) is administered, typically intravenously or orally.

-

Post-treatment Angiotensin II Challenge: At various time points after administration of the test compound, the angiotensin II challenge is repeated, and the pressor response is measured.

-

Data Analysis: The inhibition of the angiotensin II-induced pressor response by the test compound is calculated as a percentage of the pre-treatment response. This allows for the determination of the potency and duration of action of the antagonist.

Signaling Pathways and Logical Relationships

The interaction of ZD7155 with the AT1 receptor initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the logical flow of a competitive binding assay.

Caption: Simplified signaling cascade initiated by Angiotensin II binding to the AT1 receptor, and its inhibition by ZD7155.

Caption: Logical workflow for determining the binding affinity of ZD7155 using a competitive radioligand binding assay.

Conclusion

ZD7155 stands as a significant molecule in the history of AT1 receptor antagonists. Its potent and selective profile, coupled with a well-defined structure-activity relationship, paved the way for the development of candesartan and other "sartans." The experimental methodologies outlined in this guide provide a framework for the continued evaluation and discovery of novel compounds targeting the renin-angiotensin system. A thorough understanding of the SAR principles governing the interaction of ZD7155 and its analogs with the AT1 receptor remains a cornerstone for rational drug design in the field of cardiovascular medicine.

References

- 1. scispace.com [scispace.com]

- 2. Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype | Semantic Scholar [semanticscholar.org]

- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of ZD 7155 (hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] As a key component of the renin-angiotensin system (RAS), the AT1 receptor plays a crucial role in cardiovascular homeostasis, and its dysregulation is implicated in various pathologies, including hypertension and cardiac hypertrophy. ZD 7155 exerts its pharmacological effects by blocking the binding of angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting the activation of its downstream signaling cascades. This guide provides a detailed overview of the core downstream signaling pathways modulated by ZD 7155, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

ZD 7155 is a non-peptide antagonist that specifically targets the AT1 receptor, a G protein-coupled receptor (GPCR). The binding of Ang II to the AT1 receptor typically initiates a conformational change, leading to the activation of several intracellular signaling pathways. ZD 7155 competitively inhibits this binding, preventing receptor activation and the subsequent cellular responses.

Quantitative Data

The following table summarizes the available quantitative data for ZD 7155 (hydrochloride).

| Parameter | Value | Species/System | Reference |

| IC50 (Ang II binding) | 3.8 nM | Guinea pig adrenal gland membranes | Tocris Bioscience |

Downstream Signaling Pathways Inhibited by ZD 7155

The AT1 receptor is known to couple to multiple G proteins and activate various signaling cascades. By blocking the AT1 receptor, ZD 7155 effectively attenuates these downstream pathways.

The Gq/11 - Phospholipase C (PLC) Pathway

Activation of the AT1 receptor by Ang II leads to the coupling of Gαq/11 G proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). This cascade ultimately leads to various physiological responses, including smooth muscle contraction and cell growth. ZD 7155 has been shown to completely block the Ang II-induced increase in free intracellular calcium concentrations in rat mesangial cells.[1]

.dot

Caption: Gq/11-PLC pathway inhibition by ZD 7155.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The AT1 receptor can also activate the MAPK signaling cascade, which is crucial for cell proliferation, differentiation, and inflammation. This activation can occur through both G protein-dependent and independent mechanisms. Two of the well-characterized MAPK pathways activated by the AT1 receptor are the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the p38 MAPK pathways. Ang II stimulation leads to the phosphorylation and activation of these kinases, which in turn phosphorylate downstream targets, including transcription factors, leading to changes in gene expression. While direct evidence for ZD 7155 inhibiting MAPK phosphorylation is not available, other AT1 receptor antagonists like losartan have been shown to attenuate Ang II-induced ERK1/2 phosphorylation.[3][4]

.dot

Caption: MAPK pathway inhibition by ZD 7155.

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The AT1 receptor has also been shown to activate the JAK/STAT pathway, a critical signaling route for many cytokines and growth factors.[5] Upon Ang II binding, the AT1 receptor can associate with and activate Janus kinases (JAKs), such as JAK2.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell growth.[7] Inhibition of the AT1 receptor by antagonists has been demonstrated to suppress the phosphorylation of JAK2 and Tyk2.[5]

.dot

Caption: JAK/STAT pathway inhibition by ZD 7155.

Experimental Protocols

The following are generalized protocols for key experiments to assess the inhibitory effect of ZD 7155 on AT1 receptor downstream signaling.

Calcium Mobilization Functional Assay

This assay measures the ability of ZD 7155 to inhibit Ang II-induced intracellular calcium mobilization.

Materials:

-

Cells stably expressing the human AT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Angiotensin II.

-

ZD 7155 (hydrochloride).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of ZD 7155 to the wells and incubate for a specified period.

-

Measure the baseline fluorescence in the plate reader.

-

Inject a solution of Angiotensin II (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

-

Measure the fluorescence intensity over time to capture the calcium transient.

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the Angiotensin II response against the log concentration of ZD 7155 and fit the data to a dose-response curve to determine the IC50.[8]

Western Blot for Phosphorylated ERK1/2 and p38 MAPK

This protocol is for detecting the phosphorylation status of ERK1/2 and p38 MAPK following Ang II stimulation in the presence or absence of ZD 7155.

Materials:

-

Cells expressing the AT1 receptor.

-

Angiotensin II.

-

ZD 7155 (hydrochloride).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells and grow to 60-70% confluence, then serum-starve for 24 hours.

-

Pre-treat cells with various concentrations of ZD 7155 for a specified time.

-

Stimulate cells with Angiotensin II for a predetermined time (e.g., 5-10 minutes).

-

Lyse the cells on ice and collect the lysates.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize the data.[9][10]

Immunoprecipitation and Western Blot for JAK/STAT Pathway

This protocol is designed to assess the phosphorylation of JAK and STAT proteins.

Materials:

-

Same as for the MAPK Western Blot, with the following exceptions:

-

Primary antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT1, anti-total-STAT1.

-

Protein A/G agarose beads for immunoprecipitation.

Procedure:

-

Follow steps 1-4 from the MAPK Western Blot protocol.

-

For immunoprecipitation, incubate the cell lysate with an antibody against the protein of interest (e.g., anti-JAK2) and protein A/G agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads.

-

Proceed with SDS-PAGE, protein transfer, and Western blotting as described in the MAPK protocol (steps 6-11), using antibodies against the phosphorylated forms of the proteins (e.g., anti-phospho-JAK2).

-

Normalize the results to the total amount of the immunoprecipitated protein.

Conclusion

ZD 7155 (hydrochloride) is a powerful pharmacological tool for studying the physiological and pathological roles of the AT1 receptor. Its ability to potently and selectively block the AT1 receptor makes it an effective inhibitor of multiple downstream signaling pathways, including the Gq/11-PLC, MAPK, and JAK/STAT cascades. The experimental protocols provided in this guide offer a framework for researchers to investigate the intricate signaling networks regulated by the AT1 receptor and to further elucidate the therapeutic potential of its antagonism.

References

- 1. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II induced upregulation of G alpha q/11, phospholipase C beta 3 and extracellular signal-regulated kinase 1/2 via angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Upregulation of ERK1/2-eNOS via AT2 Receptors Decreases the Contractile Response to Angiotensin II in Resistance Mesenteric Arteries from Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of ERK1/2-eNOS via AT2 Receptors Decreases the Contractile Response to Angiotensin II in Resistance Mesenteric Arteries from Obese Rats | PLOS One [journals.plos.org]

- 5. Role of angiotensin II in activation of the JAK/STAT pathway induced by acute pressure overload in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct stimulation of Jak/STAT pathway by the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of ZD 7155 (hydrochloride) on G-protein Coupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 7155 hydrochloride is a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, a critical component of the renin-angiotensin system involved in blood pressure regulation and cardiovascular homeostasis. This technical guide provides an in-depth analysis of the effect of ZD 7155 on G-protein coupling to the AT1 receptor. It consolidates quantitative data on its antagonistic activity, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Introduction to ZD 7155 and the AT1 Receptor

The Angiotensin II Type 1 receptor (AT1R) is a class A G-protein coupled receptor (GPCR) that plays a pivotal role in mediating the physiological effects of Angiotensin II (Ang II). Upon Ang II binding, the AT1R undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates a signaling cascade leading to various cellular responses, including vasoconstriction, aldosterone secretion, and cell growth.

ZD 7155 hydrochloride is a non-peptide antagonist that selectively binds to the AT1R, preventing Ang II from binding and thereby inhibiting its downstream effects.[1] The crystal structure of the human AT1R in complex with ZD 7155 has been resolved, providing detailed insights into its binding mode and the mechanism of antagonism.[1]

Quantitative Analysis of ZD 7155 Antagonism

The potency of ZD 7155 as an AT1R antagonist has been quantified in various cellular assays. These studies typically measure the inhibition of Ang II-stimulated downstream signaling events, which are a direct consequence of G-protein activation.

Table 1: Quantitative Data on ZD 7155 Antagonistic Activity

| Assay Type | Cell Line | Measured Effect | Ligand | IC50 of ZD 7155 | Reference |

| Inositol Phosphate Accumulation | HEK293 cells expressing HA-AT1R, ΔBRIL-AT1R, or BRIL-AT1R | Inhibition of Angiotensin II-stimulated response | Angiotensin II (100 nM) | 3 to 4 nM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an antagonist that reduces the response to an agonist by 50%.

Signaling Pathways and Mechanism of Action

The primary mechanism by which the AT1R exerts its effects is through the activation of the Gq/11 family of G-proteins. ZD 7155, by acting as a competitive antagonist, physically blocks the binding of Ang II to the AT1R, thereby preventing the conformational changes required for G-protein coupling and subsequent activation.

AT1R-Gq/11 Signaling Pathway

The canonical signaling pathway initiated by Ang II binding to the AT1R is depicted below. ZD 7155 inhibits the initial step of this cascade.

Functional Selectivity and Biased Agonism

Recent research has highlighted the concept of "functional selectivity" or "biased agonism," where ligands can stabilize different receptor conformations, leading to the preferential activation of certain signaling pathways over others (e.g., G-protein vs. β-arrestin pathways). While ZD 7155 is primarily characterized as a neutral antagonist, the study of biased signaling at the AT1R is an active area of research. Understanding how different antagonists might modulate the balance between G-protein and β-arrestin pathways is crucial for the development of drugs with improved therapeutic profiles.

Experimental Protocols

To quantitatively assess the effect of ZD 7155 on G-protein coupling, a [³⁵S]GTPγS binding assay is a standard and direct method. This functional assay measures the initial step of G-protein activation.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. An antagonist will inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

Objective: To determine the inhibitory potency (IC50) of ZD 7155 on Angiotensin II-stimulated G-protein activation at the AT1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the AT1 receptor (e.g., HEK293, CHO cells).

-

[³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

GTPγS (unlabeled).

-

GDP.

-

Angiotensin II.

-

ZD 7155 hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates (e.g., GF/C).

-

Cell harvester and scintillation counter.

Workflow:

Detailed Procedure:

-

Preparation:

-

Prepare serial dilutions of ZD 7155 and a fixed concentration of Angiotensin II (typically at its EC80 for a robust signal).

-

Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 5-20 µg of protein per well.

-

-

Assay Plate Setup:

-

To each well of a 96-well plate, add the following in order:

-

50 µL of Assay Buffer.

-

10 µL of GDP to a final concentration of 10-100 µM.

-

20 µL of varying concentrations of ZD 7155 or vehicle.

-

10 µL of Angiotensin II.

-

10 µL of resuspended cell membranes.

-

-

Include wells for total binding (Ang II alone) and non-specific binding (Ang II + a high concentration of unlabeled GTPγS).

-

-

Reaction and Detection:

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding 10 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the assay by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other readings.

-

Plot the percent inhibition of Ang II-stimulated [³⁵S]GTPγS binding as a function of the ZD 7155 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of ZD 7155.

-

Conclusion

ZD 7155 hydrochloride is a well-characterized, potent, and selective antagonist of the AT1 receptor. Its primary effect on G-protein coupling is the competitive inhibition of Angiotensin II binding, which prevents the activation of the Gq/11 signaling pathway. Quantitative analysis from cellular assays confirms its high potency. The experimental protocols outlined in this guide, particularly the [³⁵S]GTPγS binding assay, provide a robust framework for further investigation into the molecular pharmacology of ZD 7155 and other AT1R modulators. Future research focusing on the potential for biased antagonism at the AT1R will be crucial for the development of next-generation therapeutics with enhanced efficacy and safety profiles.

References

An In-Depth Technical Guide to ZD 7155 (hydrochloride) and its Interaction with the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZD 7155 (hydrochloride), a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. The document elucidates the critical role of ZD 7155 in modulating the renin-angiotensin system (RAS), a key regulator of cardiovascular homeostasis. This guide details the mechanism of action, presents quantitative data on its binding affinity and physiological effects, outlines detailed experimental protocols for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Introduction to ZD 7155 and the Renin-Angiotensin System

The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a hormonal cascade that plays a crucial role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] The primary effector of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to specific G protein-coupled receptors, most notably the AT1 and Angiotensin II Type 2 (AT2) receptors. The AT1 receptor mediates the majority of the well-known cardiovascular effects of Ang II, including vasoconstriction, aldosterone secretion, sodium retention, and cellular growth and proliferation.

ZD 7155 (hydrochloride) is a highly selective and competitive antagonist of the AT1 receptor.[2] Its development has been instrumental in both the elucidation of the physiological roles of the AT1 receptor and as a precursor to clinically significant antihypertensive agents like candesartan.[3] By blocking the binding of Ang II to the AT1 receptor, ZD 7155 effectively mitigates the downstream effects of Ang II, leading to vasodilation and a reduction in blood pressure.

Mechanism of Action

ZD 7155 functions as a competitive antagonist at the AT1 receptor. This means it binds to the same site as the endogenous ligand, Angiotensin II, but does not elicit a biological response. Instead, it prevents Ang II from binding and activating the receptor, thereby inhibiting the downstream signaling cascade. The crystal structure of the human AT1R in complex with ZD 7155 has revealed key interactions within the ligand-binding pocket, providing a structural basis for its antagonist activity.[3]

The blockade of the AT1 receptor by ZD 7155 leads to a cascade of physiological responses aimed at counteracting the effects of Angiotensin II. These include:

-

Vasodilation: Inhibition of Ang II-induced vasoconstriction in resistance vessels, leading to a decrease in total peripheral resistance and a reduction in blood pressure.

-

Reduced Aldosterone Secretion: The adrenal cortex, under the stimulation of Ang II via AT1 receptors, secretes aldosterone, a hormone that promotes sodium and water retention. By blocking this stimulation, ZD 7155 indirectly leads to reduced aldosterone levels, contributing to a decrease in blood volume and pressure.

-

Inhibition of Cellular Proliferation: Angiotensin II is known to have mitogenic effects on vascular smooth muscle cells and cardiac myocytes, contributing to vascular and cardiac hypertrophy. ZD 7155, by blocking the AT1 receptor, can inhibit these proliferative effects.

-

Increased Renin Release: A key feature of AT1 receptor blockade is the interruption of the negative feedback loop that Ang II exerts on renin secretion from the juxtaglomerular cells of the kidney. This results in a compensatory increase in plasma renin activity and, consequently, Angiotensin II levels. However, due to the presence of the AT1 receptor antagonist, the elevated Ang II levels are unable to exert their pressor effects.

Quantitative Data

The potency and efficacy of ZD 7155 have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 3.8 nM | Guinea pig adrenal gland | [2] |

| IC50 | 3 - 4 nM | COS-1 cells (inhibition of AngII response) | [4] |

| In Vivo Effect | Value/Observation | Animal Model | Reference |

| Decrease in Systolic Blood Pressure | 16 mm Hg | Sprague-Dawley rats | [2] |

| Increase in Plasma Renin Activity | 3.7-fold increase | Sprague-Dawley rats | [2] |

| Stimulation of Renal Renin Gene Expression | 4.2-fold increase | Sprague-Dawley rats | [2] |

| Increase in Renin Secretion (Isolated Kidney) | 700% of baseline levels | Isolated perfused rat kidney | [2] |

| Potency vs. Losartan (Pressor Response) | Approximately 10 times more potent | Conscious Sprague-Dawley rats | [5] |

| Duration of Action (Pressor Response) | Suppression for approximately 24 hours | Conscious rats | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ZD 7155 with the renin-angiotensin system.

Radioligand Binding Assay for AT1 Receptor

This protocol is designed to determine the binding affinity of ZD 7155 for the AT1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Membrane preparation from a source rich in AT1 receptors (e.g., guinea pig adrenal gland, rat liver).[6][7]

-

ZD 7155 (hydrochloride) and other competing ligands.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled AT1 receptor antagonist (e.g., unlabeled Angiotensin II or Losartan).

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of ZD 7155.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the ZD 7155 concentration. Determine the IC50 value using non-linear regression analysis.

In Vivo Blood Pressure Measurement in Conscious Rats

This protocol describes the direct measurement of arterial blood pressure in conscious, unrestrained rats to assess the antihypertensive effects of ZD 7155.

Materials:

-

Sprague-Dawley or Wistar rats.

-

ZD 7155 (hydrochloride) dissolved in a suitable vehicle (e.g., saline).

-

Anesthetic (e.g., isoflurane).

-

Catheters for arterial and venous cannulation.

-

Pressure transducer and data acquisition system.

-

Infusion pump.

Procedure:

-

Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the carotid or femoral artery for blood pressure measurement and another into the jugular vein for drug administration.[4][8] Exteriorize the catheters at the back of the neck. Allow the animal to recover for at least 24-48 hours.

-

Acclimatization: Place the conscious rat in a metabolic cage and allow it to acclimatize to the environment.

-

Baseline Measurement: Connect the arterial catheter to the pressure transducer and record baseline mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) for a stable period.

-

Drug Administration: Administer ZD 7155 intravenously as a bolus dose or continuous infusion.

-

Post-treatment Monitoring: Continuously record blood pressure for a defined period (e.g., up to 24 hours) to determine the magnitude and duration of the antihypertensive effect.

-

Angiotensin II Challenge (Optional): To assess the degree of AT1 receptor blockade, administer a pressor dose of Angiotensin II before and after ZD 7155 administration and compare the pressor responses.[5]

Isolated Perfused Rat Kidney

This ex vivo preparation allows for the study of the direct effects of ZD 7155 on renal hemodynamics and renin secretion, independent of systemic influences.

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Perfusion apparatus with a pump, oxygenator, and pressure transducer.

-

Krebs-Henseleit solution containing albumin, glucose, and amino acids, gassed with 95% O2 / 5% CO2.

-

Angiotensin II and ZD 7155.

-

Flow meter.

-

Fraction collector for urine and perfusate samples.

Procedure:

-

Surgical Preparation: Anesthetize the rat and cannulate the right renal artery via the superior mesenteric artery. Ligate the aorta above and below the renal artery.

-

Perfusion: Immediately begin perfusing the kidney with the oxygenated Krebs-Henseleit solution at a constant pressure.

-

Equilibration: Allow the kidney to equilibrate for a period to achieve stable renal perfusate flow (RPF) and glomerular filtration rate (GFR).

-

Experimental Protocol:

-

Establish a baseline by collecting perfusate and urine samples.

-

Infuse Angiotensin II into the arterial line to induce vasoconstriction.

-

In the presence of Angiotensin II, co-infuse ZD 7155 to assess its ability to reverse the vasoconstriction.

-

Alternatively, pre-treat the kidney with ZD 7155 and then challenge with Angiotensin II to determine its blocking effect.

-

-

Sample Analysis: Measure RPF continuously. Analyze perfusate and urine samples for markers of GFR (e.g., inulin clearance) and measure renin activity in the perfusate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. Effects of the angiotensin II type-1 receptor antagonist ZD7155 on angiotensin II-mediated regulation of renin secretion and renal renin gene expression, renal vasoconstriction, and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iworx.com [iworx.com]

- 5. The Effect of Angiotensin II Type 1 Receptor Antagonist on Age-Related Differences in Renal Vascular Responses to Angiotensin II in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

ZD 7155 (hydrochloride): An In-depth Technical Guide on its Role in Hypertension Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension, a leading risk factor for cardiovascular disease, remains a significant global health concern. The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, with the Angiotensin II Type 1 (AT1) receptor playing a pivotal role in mediating the vasoconstrictive and salt-retaining effects of angiotensin II. Consequently, blockade of the AT1 receptor has become a cornerstone of antihypertensive therapy. This technical guide provides a comprehensive overview of ZD 7155 (hydrochloride), a potent and selective non-peptide AT1 receptor antagonist, and its application in hypertension research. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and experimental workflows.

Mechanism of Action

ZD 7155 acts as a competitive antagonist at the Angiotensin II Type 1 (AT1) receptor.[1] By selectively binding to the AT1 receptor, ZD 7155 effectively blocks the downstream signaling cascade initiated by angiotensin II. This blockade prevents a cascade of physiological responses that contribute to elevated blood pressure.

The primary mechanism involves the inhibition of angiotensin II-induced vasoconstriction. Angiotensin II binding to the AT1 receptor, a Gq-protein coupled receptor, typically activates Phospholipase C (PLC).[2][3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction and a subsequent increase in blood pressure.[2][3] ZD 7155 competitively inhibits the initial binding of angiotensin II, thereby preventing this entire signaling cascade and promoting vasodilation.[1]

Furthermore, by blocking the AT1 receptor, ZD 7155 also mitigates other pressor effects of angiotensin II, including the stimulation of aldosterone secretion from the adrenal cortex, which promotes sodium and water retention.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and potency of ZD 7155 (hydrochloride) in hypertension research.

| Parameter | Value | Species/Tissue | Reference |

| IC50 | 3.8 nM | Guinea pig adrenal gland membranes | [4] |

| Description | Concentration of ZD 7155 required to inhibit 50% of [¹²⁵I]-angiotensin II binding to the AT1 receptor. |

Table 1: In Vitro Potency of ZD 7155 (hydrochloride)

| Animal Model | Treatment | Route of Administration | Key Findings | Reference |

| Conscious Sprague-Dawley (SD) Rats | ZD 7155 (1.082 µmol/kg) | Intravenous bolus | Suppressed angiotensin II-induced pressor response for ~24 hours. | [4] |

| Spontaneously Hypertensive Rats (SHR) | ZD 7155 (1.082 µmol/kg) | Intravenous bolus | Induced a pronounced and persistent antihypertensive effect. | [4] |

| Sprague-Dawley Rats | ZD 7155 | Not specified | Decreased systolic blood pressure by 16 mm Hg. | [5] |

| Two-Kidney, One-Clip Goldblatt Hypertensive Rats | ZD 7155 (3 mg/kg) | Oral | Blood pressure was rapidly lowered and sustained for up to 48 hours. | [6] |

Table 2: In Vivo Antihypertensive Effects of ZD 7155 (hydrochloride)

| Compound | Relative Potency | Parameter | Animal Model | Reference |

| ZD 7155 | ~10 times more potent | Suppression of angiotensin II-induced pressor response | Conscious Sprague-Dawley (SD) Rats | [4] |

| Losartan | Reference | Suppression of angiotensin II-induced pressor response | Conscious Sprague-Dawley (SD) Rats | [4] |

Table 3: Comparative Potency of ZD 7155 (hydrochloride) and Losartan

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ZD 7155 and other AT1 receptor antagonists.

Radioligand Binding Assay for AT1 Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound like ZD 7155 for the AT1 receptor, often using rat liver membranes which are a rich source of these receptors.[7][8]

Materials:

-

Membrane Preparation: Rat liver membrane homogenates.

-

Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[7]

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

-

Test Compound: ZD 7155 (hydrochloride) at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., 10 µM Losartan).[7]

-

Apparatus: 96-well filter plates, cell harvester, and a gamma scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of the non-specific binding control for non-specific binding wells, and 50 µL of the test compound dilutions for competition wells.[7]

-

Radioligand Addition: Add 50 µL of the [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II solution to all wells.[7]

-

Membrane Addition: Add 150 µL of the rat liver membrane preparation to all wells. The final reaction volume is 250 µL.[7]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[9]

-

Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer.[9]

-

Counting: Dry the filters and measure the radioactivity retained on each filter using a gamma scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

In Vivo Blood Pressure Measurement in Conscious Rats (Tail-Cuff Method)

This non-invasive method is commonly used to assess the effect of antihypertensive compounds on systolic blood pressure in conscious rats.[6][10]

Materials:

-

Animals: Spontaneously Hypertensive Rats (SHR) or other appropriate hypertensive rat models.

-

Apparatus: A tail-cuff plethysmography system, including a restraining holder, an inflatable cuff, a pulse transducer, and a data acquisition system.[6][10]

-

Warming Chamber: To ensure adequate blood flow to the tail.[11]

-

Test Compound: ZD 7155 (hydrochloride) prepared in a suitable vehicle for administration.

Procedure:

-

Acclimatization: Acclimate the rats to the restraining procedure and the tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.[12]

-

Warming: Place the rat in a warming chamber (32-34°C) for 10-15 minutes to induce vasodilation in the tail artery.[11]

-

Restraint and Cuff Placement: Gently place the rat in the restraining holder. Position the inflatable cuff and the pulse transducer at the base of the tail.[13]

-

Baseline Measurement: Record several stable baseline blood pressure readings before administering the test compound.

-

Drug Administration: Administer ZD 7155 or vehicle via the desired route (e.g., oral gavage, intravenous injection).

-

Post-Dose Measurement: Measure blood pressure at predetermined time points after drug administration to evaluate the onset, magnitude, and duration of the antihypertensive effect.

-

Data Recording: The system automatically inflates the cuff to occlude blood flow and then gradually deflates it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[10] Multiple readings are typically averaged for each time point.

Angiotensin II-Induced Pressor Response Assay

This in vivo assay evaluates the ability of an AT1 receptor antagonist to inhibit the pressor (blood pressure-increasing) effect of exogenously administered angiotensin II.[4]

Materials:

-

Animals: Conscious, cannulated normotensive or hypertensive rats.

-

Infusion Pumps: For continuous infusion of angiotensin II.

-

Blood Pressure Monitoring System: Direct arterial blood pressure recording via an indwelling catheter.[4]

-

Angiotensin II Solution: Prepared for intravenous infusion.

-

Test Compound: ZD 7155 (hydrochloride) prepared for administration.

Procedure:

-

Baseline Blood Pressure: After allowing the cannulated rat to stabilize, record a stable baseline arterial blood pressure.

-

Angiotensin II Challenge: Administer a bolus or a short infusion of angiotensin II intravenously and record the peak increase in blood pressure.[4]

-

Test Compound Administration: Administer ZD 7155 or vehicle.

-

Post-Treatment Angiotensin II Challenge: At various time points after administration of the test compound, repeat the angiotensin II challenge and record the pressor response.

-

Data Analysis: Calculate the percentage inhibition of the angiotensin II-induced pressor response at each time point to determine the potency and duration of action of the antagonist. A rightward shift in the dose-response curve to angiotensin II indicates competitive antagonism.[4]

Mandatory Visualization

The following diagrams illustrate the core signaling pathway and a typical experimental workflow in hypertension research.

Caption: AT1 Receptor Signaling Pathway and the inhibitory action of ZD 7155.

Caption: Experimental workflow for antihypertensive drug screening.

References

- 1. A current view of G protein-coupled receptor - mediated signaling in pulmonary hypertension: finding opportunities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 3. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 4. Comparative cardiovascular effects of the angiotensin II type 1 receptor antagonists ZD 7155 and losartan in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypertension study in anaesthetized rabbits: protocol proposal for AT1 antagonists screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Comparison of fast and slow pressor effects of angiotensin II in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 96-well filtration method for radioligand binding analysis of σ receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Measuring Blood Pressure in Mice using Volume Pressure Recording, a Tail-cuff Method - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Angiotensin II Type 1 Receptor Structure: A Technical Guide to ZD 7155 (hydrochloride) in Crystallography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the selective antagonist ZD 7155 (hydrochloride) in the landmark determination of the human Angiotensin II Type 1 Receptor (AT1R) crystal structure. The elucidation of this structure has provided profound insights into the molecular basis of AT1R function and has paved the way for structure-based design of novel therapeutics targeting the renin-angiotensin system.

Introduction: The Significance of the AT1R Structure

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a central role in blood pressure regulation and cardiovascular homeostasis.[1] Its activation by the octapeptide hormone angiotensin II triggers a cascade of intracellular signaling events, primarily through Gq/11 proteins, leading to vasoconstriction, aldosterone secretion, and cellular growth.[2] Dysregulation of the AT1R is a key factor in the pathophysiology of hypertension, heart failure, and kidney disease. Consequently, AT1R antagonists, or "sartans," are a cornerstone of modern cardiovascular medicine.

Prior to 2015, the lack of a high-resolution crystal structure of the AT1R hindered a detailed understanding of its ligand binding and activation mechanisms. The successful crystallization of the human AT1R in complex with the selective antagonist ZD 7155 by Zhang et al. represented a major breakthrough in the field.[3][4][5][6] This was achieved using the innovative technique of serial femtosecond crystallography (SFX) with an X-ray free-electron laser (XFEL), which allowed for the determination of a room-temperature structure at a resolution of 2.9 Å from microcrystals.[3][4][5][6]

ZD 7155: A Tool for Stabilizing the AT1R

ZD 7155 is a potent and selective non-peptide antagonist of the AT1R.[7] Its high affinity and ability to stabilize the receptor in an inactive conformation made it an ideal candidate for co-crystallization studies. The hydrochloride salt form is commonly used to improve its solubility and handling characteristics.

Quantitative Data: Binding Affinity of ZD 7155

The following table summarizes the reported binding affinity of ZD 7155 for the AT1R.

| Ligand | Parameter | Value | Cell Line | Assay Type | Reference |

| ZD 7155 | IC50 | 3 - 4 nM | COS-1 | Calcium Flux Assay | [8] |

Note: The IC50 value represents the concentration of the antagonist required to inhibit 50% of the response to the agonist (100 nM Angiotensin II).

Experimental Protocols: Crystallization of the AT1R-ZD 7155 Complex

The following is a detailed description of the key experimental methodologies employed in the successful crystallization and structure determination of the AT1R-ZD 7155 complex, based on the work of Zhang et al. (2015).

AT1R Construct Engineering for Stability

To overcome the inherent instability and conformational flexibility of the AT1R, a modified construct was engineered to facilitate crystallization. This involved the fusion of a thermostabilized apocytochrome b562RIL (BRIL) to the N-terminus of the human AT1R.[5] This fusion protein strategy enhances the stability and provides a larger, more rigid soluble domain, which can promote the formation of well-ordered crystal lattices.

Protein Expression and Purification

-

Expression System: The BRIL-AT1R fusion protein was expressed in Spodoptera frugiperda (Sf9) insect cells using the baculovirus expression system.

-

Cell Culture and Infection: Sf9 cells were grown in suspension culture to a density of 3-4 x 10^6 cells/mL and infected with a high-titer baculovirus stock.

-

Harvesting and Solubilization: Cells were harvested 48-60 hours post-infection by centrifugation. The cell pellet was lysed, and the membranes were collected. The receptor was then solubilized from the membranes using a detergent cocktail containing n-dodecyl-β-D-maltopyranoside (DDM), cholesteryl hemisuccinate (CHS), and iodoacetamide.

-

Affinity Chromatography: The solubilized receptor was purified using an anti-FLAG M1 antibody affinity resin. The receptor was eluted from the column by competition with a FLAG peptide.

-

Size-Exclusion Chromatography: The eluted protein was further purified by size-exclusion chromatography to remove aggregates and ensure a homogenous sample. The final buffer contained DDM and CHS to maintain the integrity of the receptor.

Crystallization in Lipidic Cubic Phase (LCP)

-

Complex Formation: The purified BRIL-AT1R fusion protein was incubated with a molar excess of ZD 7155 to ensure complete saturation of the ligand-binding pocket.

-

LCP Reconstitution: The protein-ligand complex was reconstituted into a lipidic cubic phase (LCP) mesophase. This was achieved by mixing the purified protein solution with molten monoolein lipid in a specialized syringe mixer. The LCP provides a membrane-like environment that helps to maintain the native conformation of the GPCR.

-

Crystallization Screening: The LCP containing the AT1R-ZD 7155 complex was dispensed into 96-well glass sandwich plates using a robotic system. A variety of precipitant solutions were added to induce crystallization.

-

Crystal Growth: The plates were incubated at 20°C, and crystal growth was monitored over several days. Microcrystals of the AT1R-ZD 7155 complex appeared within the LCP.

Serial Femtosecond Crystallography (SFX) Data Collection

Due to the small size of the crystals, conventional synchrotron X-ray diffraction was not feasible. Therefore, data was collected using the SFX method at an X-ray free-electron laser (XFEL).

-

Sample Delivery: The crystal-laden LCP was extruded from a syringe into the path of the XFEL beam as a continuous micro-stream.

-

Data Collection: The XFEL delivers extremely intense and short (femtosecond) X-ray pulses that intersect with the microcrystals in the LCP stream. A diffraction pattern is recorded from each crystal before it is destroyed by the intense beam.

-

Data Processing: Tens of thousands of individual "still" diffraction patterns were collected from randomly oriented microcrystals. These patterns were then indexed, integrated, and merged to generate a complete three-dimensional diffraction dataset.

-

Structure Determination: The structure of the AT1R-ZD 7155 complex was solved by molecular replacement using the structures of a related GPCR and the BRIL fusion partner as search models. The final structure was refined to a resolution of 2.9 Å.

Visualizing Key Processes and Pathways

AT1R Signaling Pathway and Antagonism by ZD 7155

The following diagram illustrates the canonical Gq-mediated signaling pathway of the AT1R and the mechanism of inhibition by ZD 7155.

Caption: AT1R Gq-mediated signaling and ZD 7155 antagonism.

Experimental Workflow for AT1R-ZD 7155 Structure Determination

This diagram outlines the major steps involved in the determination of the AT1R-ZD 7155 crystal structure using serial femtosecond crystallography.

Caption: Workflow for AT1R-ZD 7155 structure determination.

Conclusion

The use of ZD 7155 as a stabilizing antagonist was instrumental in the successful determination of the first high-resolution crystal structure of the human Angiotensin II Type 1 Receptor. This landmark achievement, made possible by advancements in protein engineering and the application of serial femtosecond crystallography, has provided an unprecedented atomic-level view of the receptor's architecture and ligand-binding pocket. The detailed structural information gleaned from the AT1R-ZD 7155 complex continues to guide the development of new and improved therapeutics for cardiovascular diseases. This technical guide provides a comprehensive overview of the methodologies and key data associated with this pivotal study, serving as a valuable resource for researchers in the fields of structural biology, pharmacology, and drug discovery.

References

- 1. Angiotensin and biased analogs induce structurally distinct active conformations within a GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZD 7155 (hydrochloride) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ZD 7155 (hydrochloride), a potent and selective competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, in cell culture experiments.[1] Detailed protocols for preparing and applying ZD 7155, as well as for assessing its effects on cultured cells, are provided below.

Introduction

ZD 7155 hydrochloride is a non-peptide antagonist that selectively binds to the AT1 receptor, thereby inhibiting the downstream signaling pathways activated by angiotensin II.[1] Angiotensin II, a key effector in the renin-angiotensin system (RAS), mediates a wide range of physiological and pathophysiological processes, including vasoconstriction, inflammation, cell proliferation, and fibrosis, primarily through the AT1 receptor. The high affinity and selectivity of ZD 7155 make it an invaluable tool for in vitro studies aimed at elucidating the role of the AT1 receptor in various cellular processes and for the initial stages of drug screening.

Mechanism of Action

ZD 7155 acts as a competitive antagonist at the AT1 receptor. This means it binds to the same site as the endogenous ligand, angiotensin II, but does not activate the receptor. By occupying the receptor's binding pocket, ZD 7155 effectively blocks angiotensin II from binding and initiating the downstream signaling cascade. The primary intracellular event inhibited by ZD 7155 is the angiotensin II-induced increase in cytosolic calcium concentrations.[2]

Signaling Pathway

The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), typically activates Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cell growth, and inflammation. ZD 7155 blocks the initial step of this cascade by preventing angiotensin II from binding to the AT1 receptor.

Data Presentation

The following tables summarize the quantitative data for ZD 7155 (hydrochloride) from in vitro studies.

Table 1: In Vitro Efficacy of ZD 7155 (hydrochloride)

| Parameter | Species | Cell/Tissue Type | Value | Reference |

| IC50 | Guinea Pig | Adrenal Gland Membranes | 3.8 nM | |

| IC50 | - | COS-1 cells expressing AT1R | 3 - 4 nM | [3][4] |

| Effect | Rat | Mesangial Cells | Complete blockage of Angiotensin II-induced intracellular calcium increase | [2] |

Table 2: Physicochemical Properties of ZD 7155 (hydrochloride)

| Property | Value |

| Molecular Weight | 474.99 g/mol |

| Formula | C26H26N6O.HCl |

| Solubility | Soluble to 10 mM in water with gentle warming |

| Purity | ≥98% |

| Storage | Desiccate at +4°C |

Experimental Protocols

The following are detailed protocols for the use of ZD 7155 (hydrochloride) in cell culture.

Protocol 1: Preparation of ZD 7155 (hydrochloride) Stock Solution

This protocol describes the preparation of a concentrated stock solution of ZD 7155, which can be further diluted to the desired working concentrations.

Materials:

-

ZD 7155 (hydrochloride) powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

Procedure:

-

Calculate the amount of ZD 7155 powder required to prepare a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.475 mg of ZD 7155 (hydrochloride).

-

Aseptically add the appropriate volume of sterile water to the vial of ZD 7155 powder.

-

Gently warm the solution and vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Determination of the Inhibitory Effect of ZD 7155 on Angiotensin II-Induced Calcium Mobilization

This protocol outlines a method to assess the antagonistic activity of ZD 7155 by measuring its ability to inhibit the increase in intracellular calcium induced by angiotensin II. This is a common functional assay for AT1 receptor antagonists.

Materials:

-

Cells expressing the AT1 receptor (e.g., COS-1, rat mesangial cells)

-

Complete cell culture medium

-

96-well black, clear-bottom cell culture plates

-

ZD 7155 (hydrochloride) stock solution

-

Angiotensin II

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence plate reader

Procedure:

-